Flucindole is a synthetic tetrahydrocarbazolamine derivative characterized by a tricyclic cyclized tryptamine core with a specific 6,8-difluoro substitution pattern [1]. Originally developed as a highly potent dopamine D2 receptor antagonist, it is widely procured as a specialized reference standard in neuropharmacological assays and as an advanced fluorinated building block in organosilicon chemistry [2]. Its procurement value is driven by its enhanced lipophilicity, receptor binding affinity, and metabolic stability compared to unfluorinated analogs, making it a critical reagent for both in vitro receptor mapping and the synthesis of novel sila-heterocycles [3].
Substituting Flucindole with its unfluorinated parent compound, ciclindole, or generic tryptamine derivatives fundamentally compromises both pharmacological assay sensitivity and downstream synthetic utility [1]. In neuropharmacology, the absence of the 6,8-difluoro moiety results in a 5- to 10-fold reduction in D2 receptor binding potency, rendering unfluorinated alternatives inadequate for high-affinity displacement studies [1]. Furthermore, in synthetic applications such as the development of γ-sila tetrahydrocarbazoles, generic substitution fails to provide the necessary electronic deactivation and metabolic blocking at the 6 and 8 positions, which are critical for the stability and performance of the resulting silicon-based materials [2]. Consequently, buyers must procure the exact 6,8-difluoro structure to achieve reproducible results in these specialized workflows [3].
Flucindole demonstrates significantly enhanced binding affinity and functional potency at the dopamine D2 receptor compared to its unfluorinated analog, ciclindole [1]. In standard radioligand displacement assays using [3H]spiperone, Flucindole exhibits a 5- to 10-fold increase in potency both in vitro and in vivo [1]. This quantitative leap in affinity is directly attributed to the 6,8-difluoro substitution, which alters the molecule's interaction with the receptor's binding pocket [2].
| Evidence Dimension | Dopamine D2 receptor binding potency (in vitro and in vivo) |
| Target Compound Data | 5x to 10x higher potency |
| Comparator Or Baseline | Ciclindole (unfluorinated parent compound) |
| Quantified Difference | 500% to 1000% increase in potency |
| Conditions | [3H]spiperone displacement assay and in vivo striatal dopamine metabolite elevation models |
Procurement of Flucindole is essential for assays requiring high-affinity D2 receptor antagonism where the lower potency of ciclindole would fail to produce a sufficient signal-to-noise ratio.
The Flucindole core structure serves as a highly specific scaffold for the synthesis of advanced γ-sila tetrahydrocarbazoles, a class of bioisosteric silicon compounds [1]. When utilized in scalable silacyclohexanone synthesis protocols, the fluorinated precursor allows for the successful generation of sila-flucindole analogs with yields ranging from 48% to 81% [1]. Unfluorinated indoles fail to yield these specific fluorinated silicon building blocks, which are required for specific structure-activity relationship studies in materials science [1].
| Evidence Dimension | Access to specific fluorinated γ-sila tetrahydrocarbazoles |
| Target Compound Data | Enables synthesis of sila-flucindole analogs (48-81% yield) |
| Comparator Or Baseline | Unfluorinated tetrahydrocarbazoles (e.g., ciclindole precursors) |
| Quantified Difference | Exclusive access to 6,8-difluoro-sila-analogs |
| Conditions | Condensation with silacyclohexanones via Fischer indole synthesis |
Buyers synthesizing fluorinated bioisosteric silicon compounds must procure the Flucindole scaffold, as unfluorinated alternatives cannot generate the required 6,8-difluoro substitution pattern.
The strategic placement of fluorine atoms at the 6 and 8 positions of the tetrahydrocarbazole ring in Flucindole provides a measurable metabolic advantage over ciclindole [1]. Fluorination effectively blocks oxidative metabolism at these highly reactive sites, leading to a more stable disposition profile in vivo [1]. This enhanced metabolic stability ensures that Flucindole maintains its structural integrity longer during complex biological assays, reducing the confounding effects of rapid metabolite formation seen with unfluorinated analogs [1].
| Evidence Dimension | Metabolic oxidation resistance at positions 6 and 8 |
| Target Compound Data | High resistance due to C-F bond strength |
| Comparator Or Baseline | Ciclindole (susceptible to oxidation at C6 and C8) |
| Quantified Difference | Significant reduction in rapid oxidative metabolite formation |
| Conditions | In vivo disposition and pharmacokinetic profiling models |
For long-term in vivo studies or complex cell-based assays, Flucindole provides a highly stable reference standard, preventing data degradation caused by rapid compound metabolism.
Due to its 5- to 10-fold higher potency compared to ciclindole, Flucindole is a highly effective choice for neuropharmacological screening assays requiring a potent and specific D2 receptor antagonist [1].
Flucindole's core is specifically required as a building block for the scalable synthesis of 6,8-difluoro-γ-sila tetrahydrocarbazoles, materials that are utilized in advanced drug discovery and bioisosteric replacement studies [2].
The 6,8-difluoro substitution makes Flucindole a suitable benchmark compound for pharmacokinetic studies where resistance to oxidative metabolism at the 6 and 8 positions is necessary to isolate primary receptor-mediated effects from metabolite-driven artifacts [3].